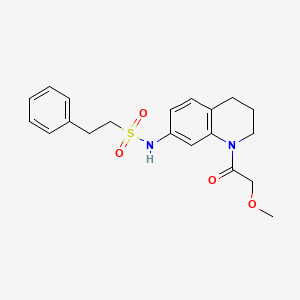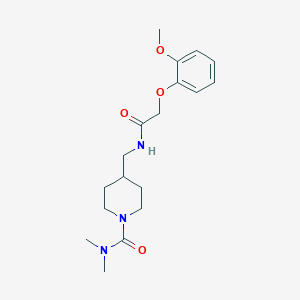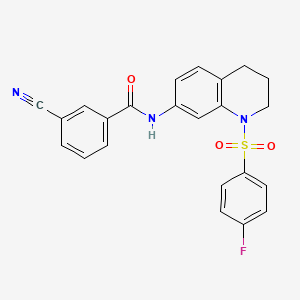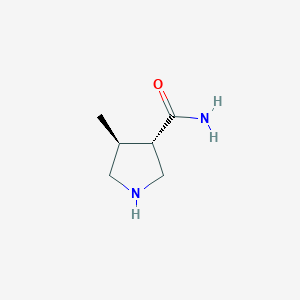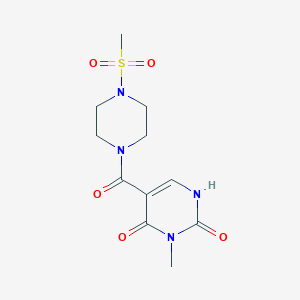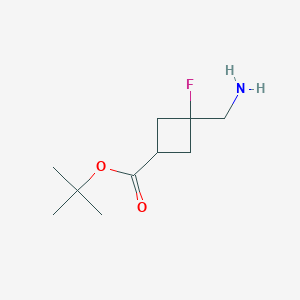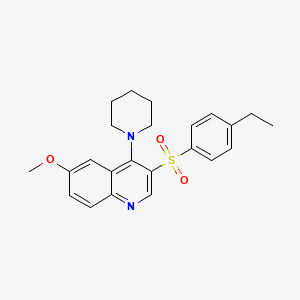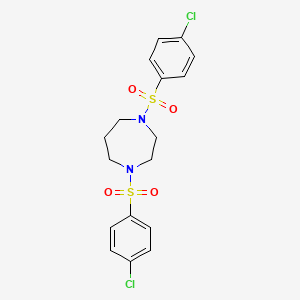![molecular formula C17H12N4O2S B2390149 2-Benzyl-4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-on CAS No. 571149-76-3](/img/structure/B2390149.png)
2-Benzyl-4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-on
Übersicht
Beschreibung
“2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles have been found to possess a wide variety of biological activities, particularly for cancer treatment .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves various methods. For instance, the synthetic reactions were carried out under both conventional and ultrasonic irradiation conditions . Ultrasound has been increasingly used in organic synthesis in recent years .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be analyzed using various spectroscopic methods, including fluorescence (steady state, synchronous, excitation/emission matrix) and FT-IR spectroscopy .
Chemical Reactions Analysis
Oxadiazole derivatives have been found to interact with various biological targets through a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases . These interactions contribute to their antiproliferative effects .
Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be analyzed using various methods, including FT-IR and NMR spectroscopy .
Wirkmechanismus
Target of Action
The primary targets of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one are cancer cells, specifically liver (HepG2) and breast (MCF-7) cancer cell lines . This compound has shown significant and selective anti-proliferative activity against these cell lines .
Mode of Action
This compound interacts with its targets by arresting the cell cycle progression and/or inducing apoptosis . It elevates the expression of p53 and caspase 3, down-regulates cdk1, and reduces the concentrations of MAPK and Topo II at submicromolar concentrations . These interactions result in changes in the cell cycle and apoptosis pathways, leading to the death of cancer cells .
Biochemical Pathways
The affected biochemical pathways include the cell cycle progression and apoptosis pathways . The compound’s action results in the elevation of the expression of p53 and caspase 3, proteins that play crucial roles in these pathways . Additionally, it down-regulates cdk1 and reduces the concentrations of MAPK and Topo II, further affecting these pathways .
Pharmacokinetics
The compound’s significant and selective anti-proliferative activity against specific cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the significant and selective anti-proliferative activity against liver and breast cancer cell lines . This is achieved through the arrest of cell cycle progression and/or the induction of apoptosis, leading to the death of these cancer cells .
Action Environment
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one is also relatively easy to synthesize and can be obtained in large quantities. However, 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one has some limitations, such as its low water solubility and limited availability from commercial sources.
Zukünftige Richtungen
There are several future directions for the study of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one. One potential direction is the development of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one-based fluorescent probes for the detection of specific biomolecules, such as proteins or nucleic acids. Another direction is the optimization of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one synthesis and purification methods to improve yield and purity. Additionally, the investigation of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one's potential therapeutic applications, such as anti-inflammatory or anti-tumor activity, is an important area of future research.
Synthesemethoden
The synthesis of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one involves the reaction between 2-benzylphthalazin-1-one and 5-mercapto-1,3,4-oxadiazole-2-thiol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate compound, which is then cyclized to form 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one. The yield of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one synthesis varies depending on the reaction conditions, but it can be optimized by adjusting the reaction temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung hat vielversprechende Ergebnisse im Bereich der Krebsforschung gezeigt. Eine einzigartige Reihe von Oxadiazolen, einschließlich dieser Verbindung, wurde synthetisiert und auf Antitumoraktivität getestet . Die Verbindung zeigte signifikante In-vitro-Antitumoraktivitäten mit IC 50-Werten von 112,6 µg/ml bzw. 126,7 µg/ml gegen die Zelllinien MCF-7 und KB .
Entzündungshemmende und analgetische Aktivitäten
Die Verbindung hat in Nagetiermodellen signifikante entzündungshemmende, antirheumatische und analgetische Aktivitäten gezeigt . Es wurde festgestellt, dass es die Pfotenödeme reduziert und die mechanische Hyperalgesie, Allodynie und thermische Hyperalgesie hemmt .
Antibakterielle Aktivität
Die Verbindung wurde gegen verschiedene Bakterien getestet, darunter Escherichia coli, Staphyloccus aurueus, Vibrio alginolyticus, Aeromonas hydrophila und Bacillus subtilis, und zeigte eine gute antimikrobielle Aktivität .
Antifungalaktivität
Die synthetisierten Moleküle, einschließlich dieser Verbindung, wurden gegen beide Stämme T. harzianum und A. niger getestet und zeigten vergleichbare Ergebnisse wie das Standardmedikament (Fluconazol) .
Arzneimittelresistenz
Die Verbindung wurde im Kontext der Arzneimittelresistenz untersucht, einem Phänomen, bei dem Krankheiten gegenüber pharmazeutischen Behandlungen tolerant werden . Oxadiazol, das Gerüst dieser Verbindung, gilt in der medizinischen Chemie als vielversprechender Kandidat, um die Grenzen der Multidrug Resistance (MDR) zu überwinden .
Physiologische Aktivitäten
Oxadiazole, einschließlich dieser Verbindung, sind physiologisch aktive heterozyklische Verbindungen mit einer breiten Palette biologischer Aktivitäten . Dazu gehören antioxidative Eigenschaften, Tyrokinase-Inhibitor, Cathepsin K-Inhibitor und mehr .
Chemische Eigenschaften
Die Verbindung wurde durch FT-IR-, LCMS- und NMR-Spektroskopie charakterisiert . Seine chemischen Eigenschaften sind in verschiedenen Datenbanken zu finden .
Zukünftige Forschungsrichtungen
Angesichts seiner breiten Palette biologischer Aktivitäten und vielversprechender Ergebnisse in verschiedenen Bereichen ist diese Verbindung ein potenzieller Kandidat für die weitere Forschung und Entwicklung in der Medikamentenentwicklung .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The 1,3,4-oxadiazoles, a subclass of oxadiazoles, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity
Cellular Effects
Some oxadiazole derivatives have shown significant and selective anti-proliferative activity against certain cancer cell lines . They have been observed to arrest cell cycle progression and/or induce apoptosis .
Molecular Mechanism
Some oxadiazole derivatives have been found to inhibit both MAPK and Topo II, which are important proteins involved in cell proliferation and survival .
Eigenschaften
IUPAC Name |
2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-16-13-9-5-4-8-12(13)14(15-18-19-17(24)23-15)20-21(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEKKDXKPJDYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C4=NNC(=S)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333726 | |
| Record name | 2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
571149-76-3 | |
| Record name | 2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



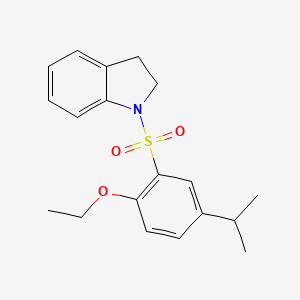
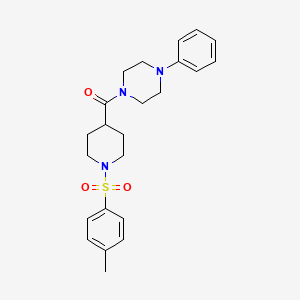
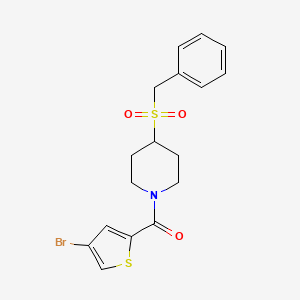
![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)
